4,4-Dimethoxytetrahydropyran-3-one

Description

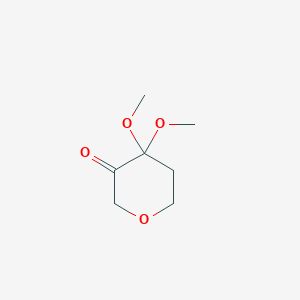

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxyoxan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-7(10-2)3-4-11-5-6(7)8/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYYQDBTLGSLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,4-Dimethoxytetrahydropyran-3-one synthesis pathway

An In-Depth Technical Guide on the Synthesis of 4,4-Dimethoxytetrahydropyran-3-one for Advanced Drug Development

Abstract

4,4-Dimethoxytetrahydropyran-3-one is a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique structural features, including a protected ketone and a tetrahydropyran ring, make it an attractive scaffold for the synthesis of complex molecules and novel therapeutic agents. This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4,4-dimethoxytetrahydropyran-3-one, designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The proposed route is grounded in established chemical principles and supported by analogous transformations found in the literature. This document offers a detailed, step-by-step methodology, discusses the causality behind experimental choices, and provides the necessary visualizations and data to enable its practical application.

Introduction: The Significance of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) moiety is a privileged scaffold in a vast number of biologically active natural products and pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. The incorporation of a ketone functionality at the 3-position and a protected dimethyl ketal at the 4-position offers a unique handle for further chemical modifications, making 4,4-dimethoxytetrahydropyran-3-one a highly valuable, yet not readily commercially available, synthetic intermediate. This guide proposes a logical and efficient synthetic strategy to address this gap.

Proposed Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic analysis of the target molecule suggests a plausible pathway starting from a readily available precursor. The core strategy involves the protection of a key functional group, followed by a cyclization and subsequent oxidation to yield the desired product.

Caption: Retrosynthetic analysis of 4,4-dimethoxytetrahydropyran-3-one.

This retrosynthetic approach leads to a three-step forward synthesis:

-

Ketalization: Formation of a dimethyl acetal from a suitable starting material.

-

Intramolecular Cyclization: Acid-catalyzed ring closure to form the tetrahydropyran ring.

-

Oxidation: Conversion of the secondary alcohol to the target ketone.

Detailed Synthesis Pathway and Experimental Protocols

Step 1: Synthesis of a Ketal-Protected Intermediate

The initial step involves the protection of a carbonyl group in a precursor that contains the necessary carbon backbone. A plausible starting material would be a compound that can be readily converted to a dialdehyde or a related species. The synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran involves the in-situ formation of a dialdehyde intermediate under acidic conditions, which provides a strong analogy for the required reactivity.[1]

Protocol 1: Synthesis of a Protected Dialdehyde Analogue

A suitable starting material, such as 2,5-dimethoxytetrahydrofuran, can be hydrolyzed under controlled acidic conditions to generate the reactive intermediate succinaldehyde. This intermediate can then be further functionalized.

| Parameter | Value | Justification |

| Starting Material | 2,5-Dimethoxytetrahydrofuran | Commercially available and known to form a dialdehyde.[1] |

| Reagent | Mild Acid (e.g., Amberlite IR-200C) | Provides controlled hydrolysis to the dialdehyde.[2] |

| Solvent | Water/THF mixture | Ensures miscibility of reactants. |

| Temperature | 40-50 °C | Sufficient to promote hydrolysis without significant side reactions.[2] |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

Experimental Procedure:

-

To a solution of 2,5-dimethoxytetrahydrofuran (1.0 eq) in a 1:1 mixture of water and tetrahydrofuran (THF), add a catalytic amount of a strongly acidic ion exchange resin (e.g., Amberlite IR-200C).[2]

-

Stir the mixture at 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the ion exchange resin and wash with THF.

-

The resulting solution containing the intermediate dialdehyde is used directly in the next step without further purification.

Step 2: Formation of the Tetrahydropyran Ring via Intramolecular Cyclization

This step aims to form the core tetrahydropyran ring. An intramolecular cyclization of a diol is a common and effective method for the synthesis of cyclic ethers like tetrahydrofuran and tetrahydropyran.[3][4] The dialdehyde from the previous step can be reduced in situ to the corresponding diol, which then undergoes an acid-catalyzed cyclization.

Protocol 2: Reductive Cyclization to 4,4-Dimethoxytetrahydropyran-3-ol

| Parameter | Value | Justification |

| Reducing Agent | Sodium borohydride (NaBH4) | A mild and selective reducing agent for aldehydes. |

| Acid Catalyst | p-Toluenesulfonic acid (p-TsOH) | A common catalyst for dehydration and cyclization reactions.[5] |

| Solvent | Methanol/THF | Compatible with NaBH4 and the subsequent cyclization. |

| Temperature | 0 °C to Room Temperature | Controlled reduction followed by gentle heating for cyclization. |

| Reaction Time | 4-6 hours | Monitored by TLC. |

Experimental Procedure:

-

Cool the filtrate from the previous step to 0 °C in an ice bath.

-

Slowly add sodium borohydride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to a gentle reflux for 2-4 hours to drive the cyclization.

-

Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4,4-dimethoxytetrahydropyran-3-ol.

Step 3: Oxidation to 4,4-Dimethoxytetrahydropyran-3-one

The final step is the oxidation of the secondary alcohol to the target ketone. Several mild oxidation protocols are available to achieve this transformation without affecting the acid-sensitive dimethyl ketal.

Protocol 3: Oxidation of 4,4-Dimethoxytetrahydropyran-3-ol

| Parameter | Value | Justification |

| Oxidizing Agent | Dess-Martin Periodinane (DMP) | A mild and highly selective reagent for oxidizing alcohols to ketones. |

| Solvent | Dichloromethane (DCM) | A common solvent for DMP oxidations. |

| Temperature | Room Temperature | DMP oxidations are typically efficient at room temperature. |

| Reaction Time | 1-2 hours | Reactions are generally rapid. |

Experimental Procedure:

-

Dissolve 4,4-dimethoxytetrahydropyran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 4,4-dimethoxytetrahydropyran-3-one.

Proposed Synthesis Workflow Diagram

Caption: Proposed forward synthesis workflow for 4,4-dimethoxytetrahydropyran-3-one.

Trustworthiness and Self-Validating Systems

The integrity of this proposed synthesis lies in its foundation on well-established and reliable chemical transformations. Each step employs reagents and conditions that are widely documented in organic synthesis for achieving the desired transformations with high selectivity and yield.

-

Ketal Hydrolysis: The use of a mild, solid-supported acid catalyst allows for controlled hydrolysis and easy removal, preventing over-reaction or degradation of the product.[2]

-

Reductive Cyclization: The sequential reduction and acid-catalyzed cyclization is a standard and efficient method for the formation of cyclic ethers from the appropriate diol precursors.[5]

-

Mild Oxidation: The choice of Dess-Martin Periodinane for the final oxidation step is crucial. Its mild and neutral conditions are ideal for substrates containing acid-sensitive functional groups like ketals, ensuring the integrity of the target molecule.

For each step, in-process controls such as TLC and spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified intermediates are essential to validate the outcome before proceeding to the next stage.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for 4,4-dimethoxytetrahydropyran-3-one. By leveraging a sequence of reliable and well-understood reactions, this guide provides a practical framework for researchers and drug development professionals to access this valuable heterocyclic building block. The detailed protocols, justifications for experimental choices, and clear visualizations are intended to facilitate the successful implementation of this synthesis in a laboratory setting, thereby enabling the exploration of new chemical space in the quest for novel therapeutics.

References

- Organic Syntheses Procedure. (n.d.).

- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (n.d.). PMC - NIH.

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.

- US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran. (n.d.). Google Patents.

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.

- WO2008067997A1 - Preparation of 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one. (n.d.).

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). PMC - NIH.

- (PDF) Synthesis of Novel 3-Alkyl-3′,4′,5,7-Tetrahydroxyflavones. (n.d.). ResearchGate.

- An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (n.d.). PMC.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). PMC - PubMed Central.

- Furan, 3-hydroxy-1,2,3,4-tetrahydro. (n.d.). Organic Syntheses Procedure.

- Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (n.d.). ResearchGate.

- A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates. (n.d.). NIH.

- One-Pot Synthesis Using 3,4-Diethoxy-3-cyclobutene-1,2-dione: Application Notes and Protocols. (n.d.). Benchchem.

- Application Notes and Protocols for the Preparation of Tetrahydrothiopyran-4-one Derivatives via Dieckmann Condensation. (n.d.). Benchchem.

- Synthesis of 4-Methoxy-3-methylbutan-2-one: An In-depth Technical Guide. (n.d.). Benchchem.

Sources

- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]

- 3. Tetrahydrofuran synthesis [organic-chemistry.org]

- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

4,4-Dimethoxytetrahydropyran-3-one: A Technical Guide for the Synthetic and Medicinal Chemist

Abstract

The tetrahydropyran (oxane) ring system is a privileged scaffold found in a multitude of natural products and pharmaceutically active compounds.[1] Its conformational stability and favorable physicochemical properties make it a desirable motif in drug design. This technical guide focuses on a specific, functionalized derivative: 4,4-dimethoxytetrahydropyran-3-one. While not extensively characterized in the public literature, its structure, featuring a ketone, a gem-dimethoxy ketal, and the saturated oxane ring, presents a unique and versatile platform for chemical synthesis and library development. This document serves as a comprehensive resource for researchers, providing an in-depth analysis of its predicted chemical properties, proposed synthetic strategies based on established methodologies, and a forward-looking perspective on its potential applications in medicinal chemistry and drug discovery.

Core Molecular Structure and Predicted Physicochemical Properties

4,4-Dimethoxytetrahydropyran-3-one is a heterocyclic ketone characterized by a six-membered tetrahydropyran ring. The key features are a carbonyl group at the C3 position and a gem-dimethoxy group at the C4 position. This gem-dimethoxy group acts as a protecting group for a ketone, meaning the core structure is a masked derivative of tetrahydropyran-3,4-dione. This dual functionality—a reactive ketone at C3 and a latent ketone at C4—makes it a highly valuable synthetic intermediate.

The presence of multiple oxygen atoms suggests good solubility in polar organic solvents and potentially some aqueous solubility. The molecule contains hydrogen bond acceptors (the oxygens) but no donors, which influences its interaction with biological targets and its pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | Calculated |

| Molecular Weight | 160.17 g/mol | Calculated |

| CAS Number | 114636-22-3 | N/A |

| Predicted LogP | -0.25 | Cheminformatics Estimate |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Predicted Boiling Point | ~215-225 °C | Estimation |

| Predicted Density | ~1.15 g/cm³ | Estimation |

Predicted Spectroscopic Profile

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively complex due to the chair-like conformation of the tetrahydropyran ring, which may result in distinct signals for axial and equatorial protons.

-

δ 4.0-4.2 ppm (2H, m): Protons on C2 (–O–CH₂–C=O). These are adjacent to both the ring oxygen and the ketone, leading to a significant downfield shift.

-

δ 3.8-4.0 ppm (2H, m): Protons on C6 (–O–CH₂–CH₂–). These are adjacent to the ring oxygen and are expected to be downfield.

-

δ 3.35 ppm (6H, s): The six equivalent protons of the two methoxy (–OCH₃) groups at the C4 position. Their equivalence results in a sharp singlet.

-

δ 2.8 ppm (2H, t, J ≈ 6 Hz): Protons on C5 (–C=O–C(OMe)₂–CH₂–). These protons are alpha to the C4 ketal and beta to the C3 ketone.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon spectrum provides a clear fingerprint of the molecule's carbon framework.

-

δ ~205 ppm: The carbonyl carbon (C3) of the ketone, highly deshielded.

-

δ ~100 ppm: The ketal carbon (C4), characteristically shifted downfield by the two attached oxygens.

-

δ ~72 ppm: The C2 carbon (–O–C H₂–C=O), shifted downfield by the adjacent ring oxygen.

-

δ ~65 ppm: The C6 carbon (–O–C H₂–CH₂–), also shifted downfield by the ring oxygen.

-

δ ~51 ppm: The two equivalent methoxy carbons (–OC H₃).

-

δ ~45 ppm: The C5 carbon (–C(OMe)₂–C H₂–C6).

Predicted Infrared (IR) Spectrum

The IR spectrum is dominated by absorptions from the carbonyl and ether functionalities.

-

2950-2850 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the ring and methoxy groups.

-

1735 cm⁻¹ (strong, sharp): A prominent C=O stretching band, characteristic of a saturated six-membered ring ketone.

-

1250-1050 cm⁻¹ (strong, broad): Multiple C-O stretching bands corresponding to the ring ether and the gem-dimethoxy ketal.

Proposed Synthetic Strategies

The synthesis of 4,4-Dimethoxytetrahydropyran-3-one is not explicitly detailed in the literature, but several logical strategies can be devised from established methods for tetrahydropyran synthesis.[2]

Strategy 1: Intramolecular Oxa-Michael Addition

One of the most powerful methods for forming tetrahydropyran rings is the intramolecular oxa-Michael addition of an alcohol onto an α,β-unsaturated carbonyl system.[1] This approach offers control over ring formation and can be adapted to generate the target molecule.

Experimental Protocol:

-

Precursor Synthesis: Synthesize an acyclic precursor such as (E)-6-hydroxy-4,4-dimethoxyhex-2-enal. This can be achieved through a multi-step synthesis starting from simpler building blocks.

-

Oxidation: The aldehyde of the precursor is selectively oxidized to the corresponding carboxylic acid using a mild oxidant like sodium chlorite (NaClO₂) with a scavenger.

-

Esterification: The resulting acid is esterified (e.g., methyl ester) to create the α,β-unsaturated ester.

-

Cyclization: The key step involves treating the hydroxy-unsaturated ester with a non-nucleophilic base (e.g., sodium hydride (NaH) or DBU in THF) at 0 °C to room temperature. The alkoxide generated from the hydroxyl group will attack the β-carbon of the unsaturated system in a 6-exo-trig cyclization.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Caption: Intramolecular Oxa-Michael Addition Workflow.

Strategy 2: Oxidation of a Precursor Alcohol

An alternative and highly convergent approach involves the synthesis of the corresponding alcohol, 4,4-dimethoxytetrahydropyran-3-ol, followed by oxidation. This method separates the ring formation from the installation of the ketone.

Experimental Protocol:

-

Ring Synthesis: Synthesize the tetrahydropyran-3-ol core. This can be accomplished via several methods, including the Prins cyclization of a homoallylic alcohol with an aldehyde, followed by functional group manipulation to install the C4-ketal.

-

Oxidation: Dissolve the precursor alcohol, 4,4-dimethoxytetrahydropyran-3-ol, in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature under a nitrogen atmosphere. The use of Dess-Martin periodinane is advantageous as it is a mild oxidant that functions at neutral pH, minimizing the risk of acid-catalyzed hydrolysis of the gem-dimethoxy ketal.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup and Purification: Upon completion, the reaction is quenched with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). The mixture is stirred vigorously for 15 minutes. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Chemical Reactivity and Derivatization Potential

The synthetic utility of 4,4-dimethoxytetrahydropyran-3-one stems from the orthogonal reactivity of its functional groups.

Reactions at the C3-Ketone

The ketone at the C3 position is a versatile handle for introducing molecular diversity.

-

Reduction: Can be stereoselectively reduced to the corresponding alcohol using reagents like sodium borohydride (NaBH₄) or L-selectride.

-

Reductive Amination: Can be converted into various amines via reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride), a cornerstone reaction in medicinal chemistry.

-

Olefination: Can undergo Wittig or Horner-Wadsworth-Emmons reactions to install an exocyclic double bond, which can be further functionalized.

-

Alpha-Functionalization: The C2 position can be enolized and subsequently alkylated, halogenated, or used in aldol-type reactions.

Hydrolysis of the C4-Ketal

The gem-dimethoxy ketal is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.

-

Deprotection: Treatment with a mild acid catalyst (e.g., p-toluenesulfonic acid in acetone/water or aqueous HCl) will hydrolyze the ketal to reveal the underlying ketone, yielding tetrahydropyran-3,4-dione. This 1,2-dicarbonyl compound is a valuable precursor for synthesizing various heterocyclic systems, such as quinoxalines.

Caption: Diversification potential of the core scaffold.

Applications in Drug Discovery

The tetrahydropyran motif is a key component of many approved drugs and clinical candidates. The unique substitution pattern of 4,4-dimethoxytetrahydropyran-3-one makes it an attractive starting point for drug discovery campaigns.[3]

-

Scaffold for Library Synthesis: The orthogonal reactivity described above allows for the rapid generation of a library of diverse small molecules. By varying the transformations at the C3-ketone and choosing whether to deprotect the C4-ketal, chemists can explore a large chemical space around the tetrahydropyran core.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it could serve as a fragment for screening against biological targets. Hits could be elaborated using the synthetic handles to improve potency and selectivity.

-

Bioisostere: The tetrahydropyran ring is often used as a bioisostere for other cyclic systems, like a phenyl or cyclohexane ring, to improve metabolic stability and solubility. This building block provides a ready-made scaffold for such explorations.

Conclusion

4,4-Dimethoxytetrahydropyran-3-one represents a promising yet underexplored building block for modern organic synthesis. Based on established chemical principles, its spectroscopic and physicochemical properties can be confidently predicted, aiding in its future synthesis and characterization. The presence of a reactive ketone and a latent ketone within a privileged tetrahydropyran scaffold provides a powerful platform for creating diverse and complex molecules. The synthetic strategies and derivatization pathways outlined in this guide offer a clear roadmap for researchers to unlock the potential of this versatile compound in the pursuit of new therapeutic agents.

References

-

Nakagawa, Y., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. National Institutes of Health. [Link]

-

Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/Tetrahydropyran Derivatives. Synfacts, 21(09), 880. [Link]

-

Loh, T. P. (2009). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University Library. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic-Chemistry.org. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. [Link]

-

Loudon, G. M. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Purdue University. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. [Link]

Sources

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4,4-Dimethoxytetrahydropyran-3-one

Foreword: The Rationale of Structure Elucidation

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. It is the foundational step that informs all subsequent research, from understanding mechanism of action to optimizing pharmacokinetic properties. This guide provides a comprehensive, field-proven methodology for the structure elucidation of 4,4-Dimethoxytetrahydropyran-3-one, a heterocyclic compound of interest due to the prevalence of the tetrahydropyran motif in numerous bioactive natural products and pharmaceuticals.[1][2][3] We will not merely present data; we will delve into the causality behind our analytical choices, creating a self-validating system of protocols that ensures the highest degree of confidence in the final structural assignment.

Contextual Framework: A Plausible Synthetic Route

Before elucidating a structure, it is often invaluable to understand its synthetic origin. A plausible and efficient synthesis provides not only the material for analysis but also corroborating evidence for the proposed structure. The synthesis of tetrahydropyran-4-ones can be achieved through various methods, including the Prins cyclization.[4][5] For the target compound, a potential route could involve the reaction of a suitable homoallylic alcohol with an aldehyde, followed by oxidation and ketalization.

A proposed synthetic workflow is outlined below. This multi-step process is designed for efficiency and control, providing a logical pathway to the target molecule.

Caption: Logical workflow for comprehensive NMR-based structure elucidation.

Based on established chemical shift principles and data from online prediction tools, the following ¹H NMR signals are anticipated. [1][6]The protons are labeled on the accompanying structure.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Ha | ~ 3.8 - 4.0 | Triplet (t) | 2H | Methylene protons adjacent to the ring oxygen (C6), deshielded. |

| Hb | ~ 2.5 - 2.7 | Triplet (t) | 2H | Methylene protons adjacent to the carbonyl group (C2), deshielded. |

| Hc | ~ 3.3 - 3.5 | Singlet (s) | 6H | Protons of the two equivalent methoxy groups on the quaternary carbon (C4). |

Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) with Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals and determine their multiplicities and coupling constants.

The predicted ¹³C NMR spectrum will provide information about the number and types of carbon atoms in the molecule. [7][8][9]

| Predicted Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Rationale |

|---|---|---|---|

| ~ 205 - 215 | C | C3 (Carbonyl) | Ketone carbonyls typically resonate in this downfield region. [10] |

| ~ 100 - 110 | C | C4 (Acetal) | The quaternary carbon of the acetal is highly deshielded by two oxygen atoms. |

| ~ 65 - 75 | CH₂ | C6 | Carbon adjacent to the ring oxygen. |

| ~ 50 - 60 | CH₃ | Methoxy Carbons | Carbons of the methoxy groups. |

| ~ 35 - 45 | CH₂ | C2 | Carbon alpha to the carbonyl group. |

| ~ 30 - 40 | CH₂ | C5 | Aliphatic carbon in the ring. |

Protocol for ¹³C NMR and DEPT Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same 500 MHz spectrometer, tuning to the ¹³C frequency (~125 MHz).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Correlate the signals with the DEPT spectra to assign carbon types.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. [10]For 4,4-Dimethoxytetrahydropyran-3-one, two main functional groups will dominate the spectrum: the ketone and the acetal.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 1715-1725 | Strong, Sharp | C=O Stretch | Saturated six-membered cyclic ketone. [10][11] |

| ~ 2850-3000 | Medium | C-H Stretch | Aliphatic C-H bonds. |

| ~ 1050-1250 | Strong | C-O Stretch | Acetal and ether C-O single bonds. [12] |

Causality of IR Absorptions:

-

The C=O Stretch: The position of the carbonyl stretch is highly diagnostic. For a six-membered ring, the frequency is around 1715 cm⁻¹, similar to an acyclic ketone. [11]Significant deviation from this value would suggest ring strain or conjugation, neither of which is present in the target structure.

-

The C-O Stretches: The region between 1050-1250 cm⁻¹ will likely show multiple strong bands. This is characteristic of the C-O-C-O-C system of the acetal and the C-O-C of the tetrahydropyran ring. [12]The complexity in this "fingerprint" region arises from the various stretching and bending modes of the C-O bonds.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

-

Sample Preparation: Place a small amount of the neat, purified compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans for a good quality spectrum.

-

Analysis: Identify the key absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Expected Fragmentation Pathways: The molecular ion (M⁺) for C₇H₁₂O₄ is expected at m/z 160. Key fragmentation patterns for ketones and acetals include alpha-cleavage and loss of alkoxy groups. [13][14][15]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 160 | [C₇H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical from the acetal. |

| 101 | [M - CO - OCH₃]⁺ | Alpha-cleavage of the C2-C3 bond followed by loss of CO, and subsequent loss of a methoxy group. |

| 87 | [C₄H₇O₂]⁺ | Cleavage of the tetrahydropyran ring. |

| 71 | [C₄H₇O]⁺ | Loss of a methoxy group from the m/z 101 fragment. |

Self-Validation through Fragmentation Logic: The presence of a peak at m/z 129 (M-31) is a strong indicator of a methoxy group. Alpha-cleavage adjacent to the carbonyl group is a characteristic fragmentation for ketones, and the subsequent fragments help to piece together the connectivity of the ring. [14][15] Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

-

Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion peak and proposing structures for the major fragment ions based on known fragmentation mechanisms.

Conclusion: A Unified Structural Hypothesis

By synthesizing the information from NMR, IR, and MS, a confident structural assignment for 4,4-Dimethoxytetrahydropyran-3-one can be made. The IR confirms the presence of the ketone and C-O bonds. The MS provides the correct molecular weight and fragmentation patterns consistent with the proposed structure. Finally, the detailed connectivity is unequivocally established by 1D and 2D NMR experiments, which act as the ultimate arbiter of the carbon-hydrogen framework. This multi-faceted, self-validating approach ensures the scientific integrity required for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Banfi, D.; Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

-

Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

-

LibreTexts. (2024). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Eliel, E. L., et al. (1979). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

RSC Publishing. (2022). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry. [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

-

LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

ResearchGate. (2025). Spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones. [Link]

-

LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectra database. [Link]

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Organic Chemistry Portal. (2007). Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes. [Link]

-

Elsevier. (2005). Synthesis of a novel series of 4,4-disubstituted 2,3,4,7-tetrahydroazepines. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

ResearchGate. (2025). NMRexp: A database of 3.3 million experimental NMR spectra. [Link]

-

ResearchGate. (2025). Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. [Link]

-

ResearchGate. (2025). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. [Link]

-

RSC Publishing. (n.d.). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000562). [Link]

-

Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Timothy Siniscalchi. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

ResearchGate. (2025). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. [Link]

-

ACS Publications. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. [Link]

-

PMC - NIH. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. [Link]

-

Chegg. (2022). Question: 1a) Predict the 1H NMR spectrum of 4-(hydroxymethyl).... [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]

-

NIST. (n.d.). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars 1. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. [Link]

-

PMC - NIH. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Chemistry Stack Exchange. (2016). Modern open-source tools for simulation of NMR spectra. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. NMR Database for Faster Structural Data | CAS [cas.org]

- 3. Tetrahydropyran synthesis [organic-chemistry.org]

- 4. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. CASPRE [caspre.ca]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

An In-Depth Technical Guide to 4,4-Dimethoxytetrahydropyran-3-one

CAS Number: 693245-80-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

4,4-Dimethoxytetrahydropyran-3-one is a heterocyclic building block with potential applications in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, its structural features—a tetrahydropyran ring, a ketone, and a dimethyl ketal—suggest a range of chemical behaviors and synthetic utilities. This guide provides a comprehensive overview of its properties, potential synthetic routes, predicted reactivity, and prospective applications in drug discovery, drawing upon established principles of organic chemistry and knowledge of analogous structures.

Chemical Identity and Properties

4,4-Dimethoxytetrahydropyran-3-one is a substituted tetrahydropyran. The presence of the ketone and the geminal dimethoxy group (a ketal) on the adjacent carbon atoms makes it an interesting synthetic intermediate.

| Property | Value | Source |

| CAS Number | 693245-80-6 | [1] |

| Molecular Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| IUPAC Name | 4,4-dimethoxyoxan-3-one | [1] |

| Canonical SMILES | COC1(CCOCC1=O)OC | [1] |

| InChI | InChI=1S/C7H12O4/c1-9-7(10-2)5-4-11-6-3-7/h3-6H2,1-2H3 | [1] |

Synthetic Strategies

Proposed Synthesis via Ketalization of a Diketone Precursor

A likely route to 4,4-Dimethoxytetrahydropyran-3-one involves the selective protection of a 1,3-dione precursor, tetrahydropyran-3,4-dione. The more reactive ketone at the 4-position could be selectively converted to the dimethyl ketal.

Experimental Protocol (Hypothetical):

-

To a solution of tetrahydropyran-3,4-dione in anhydrous methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4,4-Dimethoxytetrahydropyran-3-one.

This approach leverages the general stability and ease of formation of ketals from ketones and alcohols in the presence of an acid catalyst.

Predicted Chemical Reactivity and Potential Transformations

The reactivity of 4,4-Dimethoxytetrahydropyran-3-one is dictated by its key functional groups: the ketone, the ketal, and the tetrahydropyran ring.

Reactions at the Carbonyl Group

The ketone at the 3-position is a primary site for nucleophilic attack.

-

Reduction: The ketone can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form 4,4-dimethoxytetrahydropyran-3-ol.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.[2]

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 3-position.

Ketal Group Chemistry

The dimethyl ketal at the 4-position serves as a protecting group for a carbonyl.

-

Deprotection: The ketal can be hydrolyzed under acidic aqueous conditions to reveal the ketone, yielding tetrahydropyran-3,4-dione. This reversible protection is a cornerstone of multi-step organic synthesis.[3]

Reactions Involving the Tetrahydropyran Ring

The tetrahydropyran ring is generally stable but can participate in reactions under specific conditions. Ring-opening reactions, though less common for simple tetrahydropyrans, can be induced under harsh acidic conditions or through specialized reagents.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[4][5] These activities include anticancer, anti-inflammatory, and antimicrobial properties.

As a functionalized building block, 4,4-Dimethoxytetrahydropyran-3-one offers several strategic advantages in the synthesis of complex drug candidates:

-

Introduction of the Tetrahydropyran Core: It provides a pre-formed tetrahydropyran ring, simplifying the synthesis of molecules containing this scaffold.

-

Orthogonal Reactivity: The ketone and the protected ketone (ketal) offer orthogonal handles for sequential chemical modifications, allowing for the controlled and regioselective introduction of various substituents.

-

Chiral Synthesis: The ketone can be a site for asymmetric transformations, enabling the synthesis of enantiomerically pure compounds, which is crucial for drug development.

This compound could be a valuable intermediate in the synthesis of novel analogs of bioactive natural products or in the construction of new chemical entities for screening in drug discovery programs. The tetrahydropyran ring system is a key component of many biologically active molecules, including some HIV protease inhibitors.[6]

Spectroscopic Characterization (Predicted)

While experimental spectra for 4,4-Dimethoxytetrahydropyran-3-one are not widely published, its characteristic spectroscopic features can be predicted based on its structure. Spectroscopic analysis is crucial for confirming the structure and purity of synthesized compounds.[7][8]

¹H NMR Spectroscopy

-

Methoxy Protons (-OCH₃): Two singlets are expected for the two methoxy groups, likely in the range of δ 3.2-3.5 ppm.

-

Methylene Protons (-CH₂-): The protons on the tetrahydropyran ring will appear as multiplets in the region of δ 2.0-4.0 ppm. The exact chemical shifts and coupling patterns will depend on their diastereotopic relationships and proximity to the oxygen atom and carbonyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A characteristic peak for the ketone carbonyl is expected in the downfield region, around δ 200-210 ppm.

-

Ketal Carbon (C(OCH₃)₂): The carbon of the dimethyl ketal will appear around δ 100 ppm.

-

Methoxy Carbons (-OCH₃): The carbons of the methoxy groups are expected in the range of δ 50-60 ppm.

-

Ring Carbons (-CH₂-): The methylene carbons of the tetrahydropyran ring will resonate in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

-

Carbonyl Stretch (C=O): A strong absorption band characteristic of a ketone carbonyl stretch is expected around 1715-1730 cm⁻¹.

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the ether in the tetrahydropyran ring and the ketal will be present in the fingerprint region, typically between 1050-1250 cm⁻¹.

-

C-H Stretches: Bands for sp³ C-H stretching will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum under electron ionization (EI) should show a molecular ion peak at m/z = 160.

-

Fragmentation: Common fragmentation patterns would likely involve the loss of methoxy groups (•OCH₃, m/z = 31) and cleavage of the tetrahydropyran ring.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

It is always recommended to consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

Conclusion

4,4-Dimethoxytetrahydropyran-3-one is a promising, albeit under-characterized, building block for organic synthesis. Its combination of a tetrahydropyran scaffold with orthogonally reactive ketone and ketal functionalities makes it a potentially valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. Further research into the synthesis, reactivity, and applications of this compound is warranted to fully unlock its synthetic potential.

References

Sources

- 1. Tetrahydropyran synthesis [organic-chemistry.org]

- 2. aroonchande.com [aroonchande.com]

- 3. leah4sci.com [leah4sci.com]

- 4. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran synthesis [organic-chemistry.org]

- 6. Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Structural Elucidation Guide to 4,4-Dimethoxytetrahydropyran-3-one

Abstract: In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel molecules is paramount. 4,4-Dimethoxytetrahydropyran-3-one, a heterocyclic compound featuring a ketone, an ether, and a ketal functional group within a six-membered ring, presents an interesting case for spectroscopic analysis. To date, a comprehensive, publicly available experimental spectroscopic dataset for this specific molecule is not available. This technical guide addresses this gap by providing a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By applying fundamental principles of spectroscopy and leveraging data from analogous structures, we offer a robust framework for the identification and characterization of this compound and its derivatives. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to anticipate and interpret the spectroscopic features of this and related heterocyclic systems.

Molecular Structure and Predicted Spectroscopic Overview

4,4-Dimethoxytetrahydropyran-3-one possesses a unique combination of functional groups that will manifest in distinct spectroscopic signatures. The tetrahydropyran ring is expected to adopt a chair conformation to minimize steric strain. The presence of a ketone at the 3-position and a geminal dimethoxy group (ketal) at the 4-position breaks the symmetry of the tetrahydropyran ring, rendering most of the ring protons and carbons chemically non-equivalent.

Figure 1: Structure of 4,4-Dimethoxytetrahydropyran-3-one.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is anticipated to be complex due to the lack of symmetry. The protons on the tetrahydropyran ring are diastereotopic and will likely exhibit complex splitting patterns.

Table 1: Predicted ¹H NMR Data for 4,4-Dimethoxytetrahydropyran-3-one (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H-2 | ~ 4.0 - 4.2 | Singlet or narrow multiplet | 2H | Protons on carbon alpha to the ring ether oxygen and beta to the carbonyl group. Deshielded by the oxygen atom. |

| H-5 | ~ 2.5 - 2.7 | Triplet | 2H | Protons on carbon alpha to the ketal and beta to the ring ether oxygen. |

| H-6 | ~ 3.8 - 4.0 | Triplet | 2H | Protons on carbon alpha to the ring ether oxygen. |

| -OCH₃ | ~ 3.3 - 3.5 | Singlet | 6H | Protons of the two methoxy groups. Being on the same carbon, they are expected to be chemically equivalent. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 4,4-Dimethoxytetrahydropyran-3-one (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (C-3) | ~ 205 - 210 | Typical range for a ketone in a six-membered ring. |

| C(OCH₃)₂ (C-4) | ~ 100 - 105 | Characteristic chemical shift for a ketal carbon. |

| CH₂-O (C-2) | ~ 70 - 75 | Carbon alpha to the ring ether oxygen and beta to the carbonyl. |

| CH₂-O (C-6) | ~ 65 - 70 | Carbon alpha to the ring ether oxygen. |

| CH₂ (C-5) | ~ 40 - 45 | Aliphatic carbon adjacent to the ketal carbon. |

| -OCH₃ | ~ 50 - 55 | Typical range for methoxy group carbons. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch and various C-O stretches from the ether and ketal groups.

Table 3: Predicted IR Absorption Bands for 4,4-Dimethoxytetrahydropyran-3-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=O (Ketone) | ~ 1715 - 1725 | Strong, Sharp | Stretch |

| C-O-C (Ether) | ~ 1050 - 1150 | Strong | Asymmetric Stretch |

| C-O (Ketal) | ~ 1100 - 1200 | Strong, Multiple Bands | Stretch |

| C-H (sp³) | ~ 2850 - 3000 | Medium to Strong | Stretch |

The C=O stretching frequency for a six-membered cyclic ketone is typically around 1715 cm⁻¹[1][2]. The presence of the adjacent electronegative oxygen atoms in the ketal group might slightly increase this frequency.

Predicted Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation patterns will be characteristic of cyclic ketones and ketals.

-

Molecular Ion (M⁺): The calculated molecular weight is 160.18 g/mol . The M⁺ peak is expected at m/z = 160.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones[3][4]. This could lead to the loss of a C₂H₂O fragment (m/z 42) or a C₄H₇O₃ fragment (m/z 119).

-

Loss of Methoxy Group: Loss of a methoxy radical (•OCH₃) would result in a fragment at m/z = 129. Subsequent loss of another methoxy group is also possible.

-

McLafferty Rearrangement: While less likely in this specific structure due to the substitution pattern, a McLafferty rearrangement could occur if there were gamma-hydrogens relative to the carbonyl group[3][5].

-

Ketal Fragmentation: Ketals can undergo characteristic fragmentation, often initiated by cleavage of a C-O bond[6].

-

Figure 2: A plausible fragmentation pathway.

Standard Experimental Protocols for Spectroscopic Analysis

For researchers synthesizing 4,4-Dimethoxytetrahydropyran-3-one or related compounds, the following general protocols are recommended for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer for better resolution.

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shifts using the solvent or TMS peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

-

-

Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans for a good quality spectrum.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a GC, separated, and then introduced into the mass spectrometer.

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight of less volatile or thermally sensitive compounds.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4,4-Dimethoxytetrahydropyran-3-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on well-established principles and serve as a valuable reference for the structural characterization of this and related heterocyclic compounds. As a self-validating system, the consistency across all predicted spectroscopic data strengthens the proposed structural assignments. Researchers are encouraged to use this guide as a baseline for interpreting their experimental findings.

References

-

Pelah, Z., Williams, D. H., Budzikiewicz, H., & Djerassi, C. (1964). Mass Spectrometry in Structural and Stereochemical Problems. LV. The Mass Spectrometric Fragmentation of Ethylene Ketals. Journal of the American Chemical Society, 86(18), 3722–3728. [Link][6]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][1]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link][2]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link][3]

-

ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link][4]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link][7]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link][5]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Formation Mechanism of 4,4-Dimethoxytetrahydropyran-3-one

This guide provides a detailed exploration of the plausible formation mechanism of 4,4-dimethoxytetrahydropyran-3-one, a specialized heterocyclic compound. While direct literature on the synthesis of this specific molecule is sparse, this document extrapolates from established principles of organic chemistry, particularly acid-catalyzed ketalization reactions, to propose a scientifically sound synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of heterocyclic chemistry and reaction mechanisms.

Introduction: The Significance of the Tetrahydropyran Core

The tetrahydropyran (THP) ring is a ubiquitous structural motif found in a vast array of natural products and pharmacologically active molecules. Its prevalence is attributed to its ability to act as a rigidifying scaffold, influencing the overall conformation and biological activity of a molecule. The synthesis of substituted tetrahydropyranones, such as the target molecule 4,4-dimethoxytetrahydropyran-3-one, is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

Proposed Synthetic Strategy: Acid-Catalyzed Ketalization of a Diketone Precursor

The formation of 4,4-dimethoxytetrahydropyran-3-one is most logically achieved through the selective protection of one carbonyl group in a diketone precursor, namely tetrahydropyran-3,4-dione. The selective formation of a ketal at the C4 position is a critical step, likely driven by subtle differences in the electronic and steric environment of the two carbonyl groups.

The overall transformation can be summarized as follows:

Caption: Overall reaction for the formation of 4,4-Dimethoxytetrahydropyran-3-one.

The Core Mechanism: A Step-by-Step Elucidation

The acid-catalyzed ketalization of a ketone is a reversible reaction that involves the conversion of a carbonyl group into a diether.[1] The mechanism proceeds through a series of protonation and nucleophilic attack steps. In the case of tetrahydropyran-3,4-dione, the reaction with methanol in the presence of a catalytic amount of acid is proposed to occur selectively at the C4 carbonyl.

The detailed mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the more reactive carbonyl oxygen (proposed to be at C4) by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate.

-

Deprotonation to Form the Hemiketal: A molecule of the solvent (methanol) or the conjugate base of the acid catalyst removes the proton from the newly added methoxy group, yielding a neutral hemiketal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiketal is then protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent methoxy group assists in the elimination of a water molecule, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: A final deprotonation step, facilitated by the solvent or the conjugate base, yields the final product, 4,4-dimethoxytetrahydropyran-3-one, and regenerates the acid catalyst.[1]

The following DOT diagram provides a visual representation of this proposed mechanism:

Caption: Proposed mechanism for the acid-catalyzed formation of 4,4-Dimethoxytetrahydropyran-3-one.

Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a plausible laboratory procedure for the synthesis of 4,4-dimethoxytetrahydropyran-3-one. This procedure is based on general methods for acid-catalyzed ketalization.[2][3][4]

Materials:

-

Tetrahydropyran-3,4-dione

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of tetrahydropyran-3,4-dione (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

-

Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 4,4-dimethoxytetrahydropyran-3-one.

Data Presentation: Reaction Parameters

The following table summarizes the key hypothetical parameters for the synthesis of 4,4-dimethoxytetrahydropyran-3-one.

| Parameter | Value/Condition | Rationale |

| Starting Material | Tetrahydropyran-3,4-dione | The logical diketone precursor. |

| Reagent | Methanol | Serves as both the reactant and solvent. |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | A common and effective acid catalyst for ketalization. |

| Temperature | Room Temperature to Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 2-24 hours | Dependent on temperature and substrate reactivity; requires monitoring. |

| Work-up | Aqueous sodium bicarbonate quench | To neutralize the acid catalyst and stop the reaction. |

| Purification | Flash column chromatography | To isolate the desired product from any unreacted starting material or byproducts. |

Conclusion

This technical guide has presented a detailed and scientifically grounded proposal for the formation mechanism of 4,4-dimethoxytetrahydropyran-3-one. By applying the well-established principles of acid-catalyzed ketalization to the logical precursor, tetrahydropyran-3,4-dione, a comprehensive understanding of the synthesis of this target molecule can be achieved. The provided mechanistic diagrams, experimental protocol, and data summary offer a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

-

Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry. MDPI. Available at: [Link]

-

Formation of Highly Substituted Tetrahydropyranones: Application to the Total Synthesis of Cyanolide A. ACS Publications. Available at: [Link]

-

Formation of Highly Substituted Tetrahydropyranones: Application to the Total Synthesis of Cyanolide A. ACS Publications. Available at: [Link]

-

Formation of Highly Substituted Tetrahydropyranones: Application to the Total Synthesis of Cyanolide A. American Chemical Society. Available at: [Link]

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. Available at: [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]

- Method of making ketals and acetals. Google Patents.

-

Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. De Gruyter. Available at: [Link]

-

Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon. De Gruyter. Available at: [Link]

-

Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 4,4-Dimethoxytetrahydropyran-3-one Derivatives

Executive Summary

The tetrahydropyran (THP) ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast spectrum of biological activities.[1] While extensive research has demonstrated the potent anticancer, antiviral, and anti-inflammatory properties of various THP derivatives, the specific core structure of 4,4-dimethoxytetrahydropyran-3-one remains a largely unexplored chemical entity.[2][3] The unique combination of a reactive ketone at the C-3 position and a stabilizing gem-dimethoxy ketal at the C-4 position presents a novel platform for chemical derivatization and drug discovery. This guide provides a comprehensive technical analysis of this scaffold's potential. We will outline plausible synthetic routes, propose a strategy for library development, postulate key biological activities based on analogous structures, and provide detailed, self-validating experimental protocols for screening. This document serves as a strategic roadmap for researchers and drug development professionals aiming to investigate this promising new class of compounds.

The Tetrahydropyran Motif: A Foundation of Bioactivity

The tetrahydropyran ring is a recurring structural motif in a multitude of biologically significant marine natural products.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to adopt specific conformations that facilitate high-affinity binding to biological targets.

-

Antiproliferative and Anticancer Activity: Many potent natural products feature a THP core. Neopeltolide, a marine macrolide, demonstrates powerful antiproliferative effects.[1] Synthetic THP derivatives, particularly those with di- and triaryl substitutions, have been rationally designed as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.[3] These compounds have shown significant tumor growth inhibition, validating the THP scaffold as a promising template for oncology research.[3]

-

Antiviral Properties: The THP scaffold is a cornerstone in the design of modern antiviral therapeutics. Fused tetrahydropyran-tetrahydrofuran (Tp-THF) rings serve as critical P₂ ligands in potent HIV-1 protease inhibitors, such as Darunavir.[2] These ligands enhance binding affinity and can improve potency against drug-resistant viral strains.[2]

-

Other Pharmacological Activities: Beyond cancer and virology, THP derivatives have been investigated for a wide range of applications, including anti-inflammatory and antimicrobial uses, underscoring the versatility of this heterocyclic system.[4]

The consistent discovery of potent bioactivity from this scaffold strongly justifies the exploration of novel, uncharacterized THP cores like 4,4-dimethoxytetrahydropyran-3-one.

The Target Scaffold: 4,4-Dimethoxytetrahydropyran-3-one

The core subject of this guide is the 4,4-dimethoxytetrahydropyran-3-one moiety. Its structure presents two key features for exploitation in medicinal chemistry:

-

C-3 Ketone: This carbonyl group is a versatile chemical handle. It allows for a multitude of derivatization strategies, including reductive amination to introduce diverse amine side chains, aldol or Knoevenagel condensations to append new ring systems or functional groups, and nucleophilic additions (e.g., Grignard reagents) to create tertiary alcohols and introduce new stereocenters.

-

C-4 Gem-Dimethoxy Ketal: This functional group locks the C-4 position, preventing enolization towards that carbon. This can enhance the chemical stability and direct the reactivity of the adjacent C-3 ketone. The ketal moiety may also influence the molecule's solubility and conformational preferences, which are critical determinants of pharmacological activity.

To date, a survey of chemical and biological literature reveals no significant data on the synthesis or biological evaluation of this specific parent compound, positioning it as a novel scaffold with untapped potential.

Proposed Synthetic Strategies and Derivatization

While a dedicated synthesis for 4,4-dimethoxytetrahydropyran-3-one is not reported, established methodologies in heterocyclic chemistry provide a clear path forward. The primary challenge lies in constructing the oxygen-containing ring with the desired ketone and ketal functionalities at the correct positions.

A generalized workflow for synthesizing and screening a library of derivatives is proposed below.

Caption: Proposed workflow for synthesis and biological evaluation.

One of the most versatile methods for building the tetrahydropyran ring is the hetero-Diels-Alder reaction . This cycloaddition between an activated diene and an aldehyde can efficiently generate dihydropyran intermediates, which can then be further functionalized.[1] Strategies involving intramolecular cyclization, such as the oxa-Michael reaction on a suitably designed acyclic precursor, also represent a robust approach.[1]

Postulated Biological Activities & Screening Strategy

Based on the extensive literature on structurally related compounds, we can postulate several high-priority biological activities for derivatives of the 4,4-dimethoxytetrahydropyran-3-one scaffold.

-

Anticancer/Cytotoxic Potential: Given that aryl-substituted THPs are potent COX-2 inhibitors and show tumor growth inhibition, initial derivatives should incorporate various aromatic and heteroaromatic moieties.[3] A primary screen for general cytotoxicity against a panel of human cancer cell lines is the logical first step.

-

Antiviral Potential: The critical role of the THP core in HIV protease inhibitors makes an antiviral screen highly attractive.[2] Furthermore, other dimethoxy-substituted heterocycles have shown potential as inhibitors of viral proteases like that of SARS-CoV-2 in computational studies, providing a secondary rationale for this line of inquiry.[5]

-

Antimicrobial Potential: Pyrone and pyran derivatives are frequently isolated from natural sources and often possess antibiotic or antifungal properties.[4][6] Therefore, a broad-spectrum antimicrobial screen is a cost-effective way to assess the potential of a new compound library.

A tiered screening approach is recommended, starting with broad primary assays and progressing to more specific secondary and mechanistic studies for any identified "hit" compounds.

Caption: Tiered strategy for biological activity screening.

Key Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation, a hallmark of potential anticancer activity.

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.

Methodology:

-